molecular formula C31H38N2OS B11082405 2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B11082405
M. Wt: 486.7 g/mol
InChI Key: GDSMBTPDBQTVQX-UHFFFAOYSA-N
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Description

2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyridine core, followed by the introduction of the dodecylsulfanyl, methoxyphenyl, and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Substitution reactions can occur at different positions on the pyridine ring, often using halogenating agents or nucleophiles to introduce new functional groups.

    Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as controlled temperature and pH to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C31H38N2OS

Molecular Weight

486.7 g/mol

IUPAC Name

2-dodecylsulfanyl-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C31H38N2OS/c1-3-4-5-6-7-8-9-10-11-17-22-35-31-28(24-32)27(26-20-15-16-21-30(26)34-2)23-29(33-31)25-18-13-12-14-19-25/h12-16,18-21,23H,3-11,17,22H2,1-2H3

InChI Key

GDSMBTPDBQTVQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC)C#N

Origin of Product

United States

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